molecular formula C14H24N4O B1348282 N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide CAS No. 510764-56-4

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Cat. No.: B1348282
CAS No.: 510764-56-4
M. Wt: 264.37 g/mol
InChI Key: ZNYTXVCMDSUCAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(3-dimethylamino-propylamino)-propylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of amide bond formation and purification through recrystallization or chromatography would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYTXVCMDSUCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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